CP-Y Inhibition Potency of Belactin B vs. Belactin A: Head-to-Head Ki Comparison
Belactin B inhibits carboxypeptidase Y (CP-Y) with a Ki of 0.27 µM, while belactin A, its direct structural analog lacking the glucosyl group, exhibits a Ki of 0.14 µM in the same study [1]. This 1.9-fold difference in potency, determined under identical assay conditions, establishes that while belactin A is the more potent inhibitor, belactin B provides a structurally distinct alternative with retained nanomolar-range affinity. This is critical when glycosylation status is a variable in SAR studies or when differential solubility or proteolytic stability conferred by the sugar moiety is required.
| Evidence Dimension | Inhibition constant (Ki) against carboxypeptidase Y |
|---|---|
| Target Compound Data | Belactin B Ki = 0.27 µM |
| Comparator Or Baseline | Belactin A Ki = 0.14 µM |
| Quantified Difference | Belactin A is 1.9-fold more potent (lower Ki); Belactin B Ki = 0.27 µM, Belactin A Ki = 0.14 µM |
| Conditions | In vitro enzyme inhibition assay using purified carboxypeptidase Y; Murakami et al., 1995, Part I |
Why This Matters
Procurement choice between belactin A and belactin B directly impacts inhibitor potency in enzymatic assays; researchers requiring glycosylated molecular architecture for SAR or solubility-driven experimental designs must select belactin B.
- [1] Murakami S, Harada S, Kojima F, Kinoshita N, Takahashi Y, Hamada M, Takeuchi T, Aoyagi T. Belactins A and B, new serine carboxypeptidase inhibitors produced by Actinomycete. I. Taxonomy, production, isolation and biological activities. J Enzyme Inhib. 1995;9(4):263-75. doi:10.3109/14756369509036555 View Source
